molecular formula C26H33Cl3N2O4 B14729050 2,5-Diamino-3-nitrobenzeneethanole CAS No. 10435-35-5

2,5-Diamino-3-nitrobenzeneethanole

Cat. No.: B14729050
CAS No.: 10435-35-5
M. Wt: 543.9 g/mol
InChI Key: JDPDDSGLDHCUIE-UHFFFAOYSA-N
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Description

2,5-Diamino-3-nitrobenzeneethanole is a nitro-aromatic compound featuring a benzene ring substituted with amino groups at positions 2 and 5, a nitro group at position 3, and an ethanol moiety. Its molecular formula is C₈H₁₀N₃O₃, with a molecular weight of 205.18 g/mol. The compound’s structure combines electron-donating amino groups and an electron-withdrawing nitro group, creating unique electronic and steric properties.

  • Nitro reduction: Use of reducing agents like SnCl₂·2H₂O in ethanol under reflux to convert nitro precursors to amino groups, as seen in the preparation of 4-(substituted)-5-fluorobenzene-1,2-diamine .
  • Stability considerations: Diamines with nitro groups are often unstable and may require immediate use in subsequent reactions to avoid decomposition .

Properties

CAS No.

10435-35-5

Molecular Formula

C26H33Cl3N2O4

Molecular Weight

543.9 g/mol

IUPAC Name

4-[2-[4-[2,2,2-trichloro-1-[4-(2-morpholin-4-ylethoxy)phenyl]ethyl]phenoxy]ethyl]morpholine

InChI

InChI=1S/C26H33Cl3N2O4/c27-26(28,29)25(21-1-5-23(6-2-21)34-19-13-30-9-15-32-16-10-30)22-3-7-24(8-4-22)35-20-14-31-11-17-33-18-12-31/h1-8,25H,9-20H2

InChI Key

JDPDDSGLDHCUIE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCCN4CCOCC4)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-Diamino-3-nitrobenzeneethanole typically involves multiple steps, starting from o-nitrobenzaldehyde as a precursor. The preparation method includes:

Chemical Reactions Analysis

2,5-Diamino-3-nitrobenzeneethanole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

    Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, hydrogen peroxide, and hydrobromic acid.

Scientific Research Applications

2,5-Diamino-3-nitrobenzeneethanole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of coordination polymers and other complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diamino-3-nitrobenzeneethanole involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the reduction of the nitro group and subsequent interactions with cellular components. The specific molecular targets and pathways depend on the context of its application .

Comparison with Similar Compounds

Key Findings:

However, the ketone group may confer greater thermal stability due to reduced hydrogen bonding . The fluoro substituent in 4-(substituted)-5-fluorobenzene-1,2-diamine introduces strong electron-withdrawing effects, likely accelerating nitro-group reactivity in electrophilic substitutions compared to the ethanol analog .

Synthesis and Stability: Both this compound and 4-(substituted)-5-fluorobenzene-1,2-diamine share instability post-synthesis, necessitating rapid downstream use . In contrast, 1-(2-Amino-6-nitrophenyl)ethanone exhibits greater stability, possibly due to the absence of adjacent amino groups that promote oxidation .

Hazard Profiles: While 1-(2-Amino-6-nitrophenyl)ethanone lacks formal hazard classification, precautionary measures (e.g., avoiding inhalation) are recommended due to insufficient toxicological data .

Research Implications and Gaps

  • Synthetic Optimization: The instability of diamino-nitrobenzene derivatives highlights the need for stabilizing agents or in-situ reaction protocols to improve utility in pharmaceuticals or materials science.
  • Toxicological Studies: Systematic studies on this compound’s environmental and health impacts are critical, as analogs like 1-(2-Amino-6-nitrophenyl)ethanone lack comprehensive safety data .
  • Electronic Effects: Further computational modeling could elucidate how substituents (e.g., ethanol vs. fluoro) modulate the nitro group’s reactivity in electrophilic or nucleophilic reactions.

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